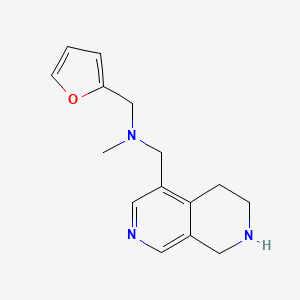
1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine is a complex organic compound that features a furan ring, a naphthyridine ring, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Synthesis of the Naphthyridine Ring: The naphthyridine ring can be prepared via the condensation of appropriate diamines with diketones under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the furan and naphthyridine rings with N-methylmethanamine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The naphthyridine ring can be reduced to form tetrahydronaphthyridines.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydronaphthyridines and related compounds.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and naphthyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Furan-2-yl)-N-methylmethanamine: Lacks the naphthyridine ring, making it less complex.
N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine:
Uniqueness
1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine is unique due to the presence of both the furan and naphthyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of interactions and applications that are not possible with simpler compounds.
Propriétés
IUPAC Name |
1-(furan-2-yl)-N-methyl-N-(5,6,7,8-tetrahydro-2,7-naphthyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18(11-14-3-2-6-19-14)10-13-9-17-8-12-7-16-5-4-15(12)13/h2-3,6,8-9,16H,4-5,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALLHIOFQBPPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)CC2=C3CCNCC3=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8109476.png)
![4-Methyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8109481.png)
![N-Isopropyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B8109487.png)
![(4aR,6S,7aR)-N-propan-2-yl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxamide](/img/structure/B8109501.png)
![1-(Cyclopropylmethyl)-4-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8109512.png)
![N-(2-(Thiophen-2-yl)ethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B8109520.png)
![1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8109522.png)
![2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One](/img/structure/B8109524.png)
![3-((3Ar,8R,8Ar)-1,2,3,3A,8,8A-Hexahydroindeno[2,1-C]Pyrrol-8-Yl)-1,1-Dimethylurea](/img/structure/B8109528.png)
![5-[2-(methylamino)-2-oxoethyl]-6,6-dioxo-4H-imidazo[5,1-d][1,2,5]benzothiadiazepine-3-carboxylic acid](/img/structure/B8109543.png)
![cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8109549.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B8109571.png)
![2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8109572.png)
![4-(4-Fluorophenyl)-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine](/img/structure/B8109583.png)
